

# An In-Depth Technical Guide to 4-Ethoxyphenyl Chloroacetate

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## Compound of Interest

Compound Name: *4-Ethoxyphenyl chloroacetate*

Cat. No.: *B051365*

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## Abstract

**4-Ethoxyphenyl chloroacetate**, a halogenated aromatic ester, holds significance as a potential intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via esterification, and an analysis of its structural characteristics. While specific biological activities and signaling pathways remain an area for further investigation, this document lays the foundational chemical knowledge for researchers and professionals in drug development and organic synthesis.

## Chemical Identity and Properties

**4-Ethoxyphenyl chloroacetate** is identified by the Chemical Abstracts Service (CAS) number 119929-85-0. Its molecular structure consists of a 4-ethoxyphenyl group attached to a chloroacetate moiety.<sup>[1]</sup>

Table 1: Chemical Identifiers and Formula

Identifier	Value
IUPAC Name	(4-ethoxyphenyl) 2-chloroacetate[1]
CAS Number	119929-85-0[1]
Chemical Formula	C10H11ClO3[1]
Synonyms	2-Chloroacetic acid (4-ethoxyphenyl) ester, (4-ethoxyphenyl) 2-chloroethanoate[1]

Due to the limited availability of experimental data in public literature, a comprehensive table of physical and chemical properties for **4-Ethoxyphenyl chloroacetate** cannot be provided at this time. However, based on the properties of the structurally similar compound, 4-methoxyphenyl 2-chloroacetate, it can be inferred that it is likely a solid at room temperature with a defined melting point.

Table 2: Predicted and Related Compound Properties

Property	Value (4-Ethoxyphenyl chloroacetate)	Value (4-Methoxyphenyl 2-chloroacetate - for comparison)
Molecular Weight	214.64 g/mol	200.62 g/mol [2]
Storage Temperature	Not specified	4°C[2]
Topological Polar Surface Area (TPSA)	Not specified	35.53 Å²[2]
LogP	Not specified	1.8394[2]
Hydrogen Bond Acceptors	Not specified	3[2]
Hydrogen Bond Donors	Not specified	0[2]
Rotatable Bonds	Not specified	3[2]

## Synthesis of 4-Ethoxyphenyl Chloroacetate

The primary method for the synthesis of **4-Ethoxyphenyl chloroacetate** is the esterification of 4-ethoxyphenol with chloroacetyl chloride. This reaction involves the nucleophilic attack of the hydroxyl group of 4-ethoxyphenol on the carbonyl carbon of chloroacetyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct.

## Experimental Protocol: Esterification of 4-Ethoxyphenol

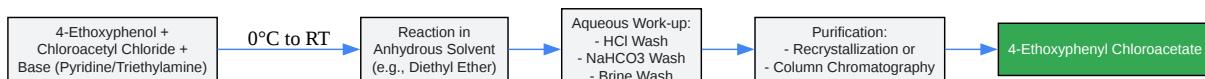
This protocol is a generalized procedure based on standard esterification reactions of phenols with acyl chlorides.

### Materials:

- 4-Ethoxyphenol
- Chloroacetyl chloride
- Anhydrous diethyl ether (or a similar inert solvent like dichloromethane)
- A suitable base (e.g., pyridine or triethylamine)
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

**Procedure:**

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxyphenol in a suitable volume of an anhydrous inert solvent (e.g., diethyl ether).
- **Addition of Base:** Add an equimolar amount of a base (e.g., pyridine or triethylamine) to the solution. The base acts as a scavenger for the HCl gas produced during the reaction.
- **Cooling:** Cool the reaction mixture to 0°C using an ice bath.
- **Addition of Chloroacetyl Chloride:** Slowly add an equimolar amount of chloroacetyl chloride dropwise from the dropping funnel to the stirred reaction mixture. Maintain the temperature at 0°C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
  - Quench the reaction by adding cold 1 M hydrochloric acid to neutralize the excess base.
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
  - Filter off the drying agent.
  - Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
  - Purify the crude **4-ethoxyphenyl chloroacetate** by recrystallization from a suitable solvent or by column chromatography on silica gel.



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General workflow for the synthesis of **4-Ethoxyphenyl chloroacetate**.

## Structural Characterization

While specific spectroscopic data for **4-ethoxyphenyl chloroacetate** is not readily available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

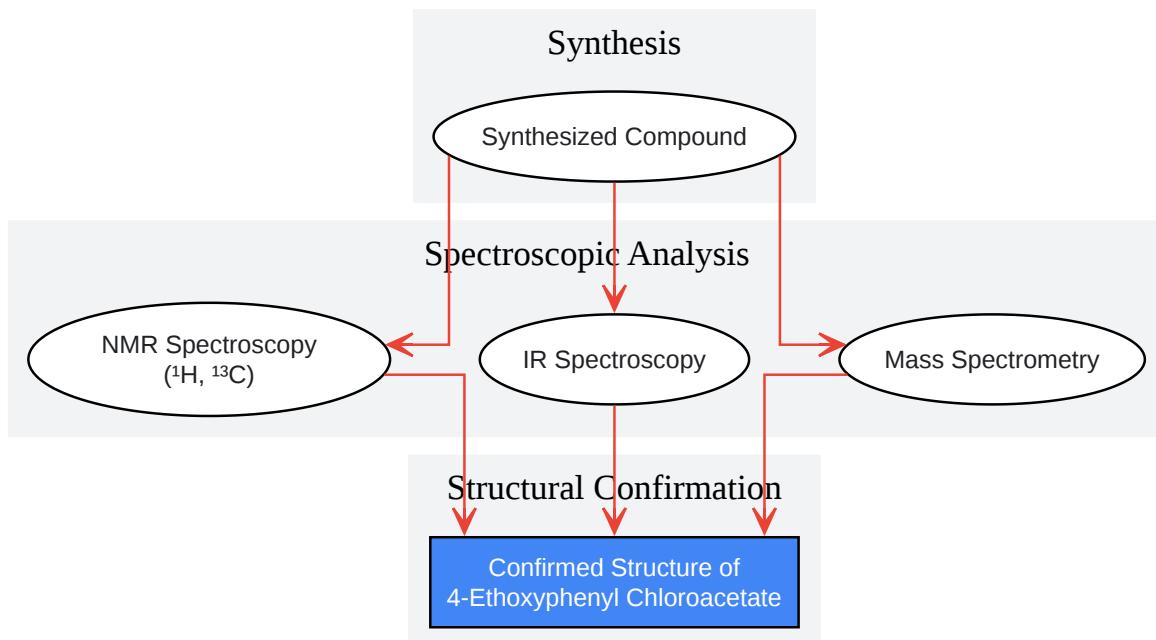
- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons of the phenyl ring (typically two doublets in the aromatic region), and a singlet for the methylene protons of the chloroacetyl group.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display distinct signals for the carbons of the ethoxy group, the aromatic carbons (with quaternary carbons appearing at different chemical shifts than the protonated carbons), the carbonyl carbon of the ester, and the methylene carbon attached to the chlorine atom.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-ethoxyphenyl chloroacetate** is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of  $1750\text{-}1735\text{ cm}^{-1}$ . Other characteristic peaks would include C-O stretching vibrations for the ester and ether linkages, and C-H stretching vibrations for the aromatic and aliphatic protons.

## Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of **4-ethoxyphenyl chloroacetate**. Fragmentation patterns would likely involve the loss of the chloroacetyl group, the ethoxy group, and other characteristic fragments of the molecule.

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Logical relationship for the structural characterization of **4-Ethoxyphenyl chloroacetate**.

## Potential Applications and Biological Activity

While specific studies on the biological activity of **4-ethoxyphenyl chloroacetate** are limited in the available literature, related compounds, such as substituted phenyl chloroacetamides, have been investigated for their antimicrobial potential.<sup>[3]</sup> These studies suggest that the presence of a halogenated phenyl ring can contribute to biological activity, possibly due to increased lipophilicity which facilitates passage through cell membranes.<sup>[3]</sup>

Further research is required to elucidate the specific biological effects and potential applications of **4-ethoxyphenyl chloroacetate** in drug development. Its role as a synthetic intermediate could lead to the creation of novel compounds with a range of pharmacological activities.

## Conclusion

This technical guide has summarized the currently available information on **4-ethoxyphenyl chloroacetate**, providing a foundational understanding of its chemical nature and a practical,

albeit generalized, protocol for its synthesis. The lack of comprehensive experimental data, particularly regarding its physical properties, detailed spectroscopic characterization, and biological activity, highlights a significant gap in the scientific literature. Further research into this compound is warranted to fully explore its potential as a building block in organic synthesis and for the development of new therapeutic agents. Researchers are encouraged to use the information provided herein as a starting point for their investigations into this and related compounds.

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